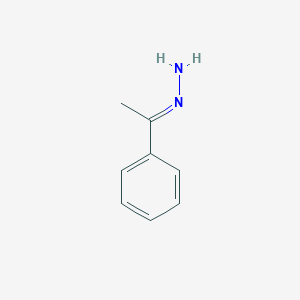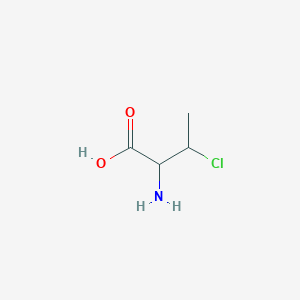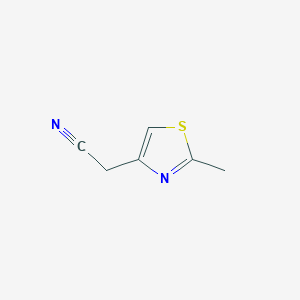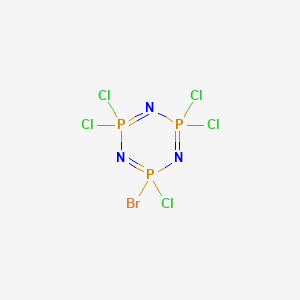
2-Bromo-2,4,4,6,6-pentachloro-1,3,5,2,4,6-triazatriphosphorine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2,4,4,6,6-pentachloro-1,3,5,2,4,6-triazatriphosphorine, commonly known as BPT, is a phosphorus-containing organic compound. It is a white crystalline solid that is used in various scientific research applications.
Mécanisme D'action
BPT works by forming covalent bonds between amino acid residues in proteins and nucleic acids. This results in the formation of crosslinks that stabilize the structure of the biomolecules. BPT is also known to interact with the phosphate backbone of nucleic acids, leading to the formation of stable complexes.
Effets Biochimiques Et Physiologiques
BPT has been shown to have minimal toxicity to cells and organisms. It is rapidly cleared from the body and does not accumulate in tissues. BPT has been shown to be effective in stabilizing proteins and nucleic acids, leading to increased thermal stability and resistance to denaturation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BPT in lab experiments offers several advantages. It is a relatively simple and inexpensive reagent that can be easily synthesized. BPT is also effective in stabilizing biomolecules, making it a useful tool in protein and nucleic acid research. However, BPT has some limitations. It can only be used with proteins and nucleic acids that have suitable functional groups for crosslinking. BPT can also interfere with some biochemical assays, leading to false results.
Orientations Futures
There are several future directions for research on BPT. One area of interest is the development of new methods for crosslinking proteins and nucleic acids. Another area of research is the use of BPT in the development of new biomaterials. BPT may also have potential applications in drug delivery and gene therapy. Further research is needed to fully understand the potential applications of BPT in these areas.
Conclusion:
In conclusion, BPT is a phosphorus-containing organic compound that is widely used in scientific research. It is a useful tool for stabilizing proteins and nucleic acids and has potential applications in various fields. The synthesis method is relatively simple, and BPT has minimal toxicity to cells and organisms. However, there are some limitations to its use, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
BPT can be synthesized by reacting pentachlorophosphorus with 2-bromo-1,3,5-triazine in the presence of a base. The reaction yields BPT as a white crystalline solid. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
BPT is widely used in scientific research as a crosslinking agent for proteins and nucleic acids. It is also used as a reagent for the synthesis of phosphorus-containing compounds. BPT has been shown to be effective in stabilizing protein-protein interactions and increasing the thermal stability of proteins.
Propriétés
Numéro CAS |
14740-93-3 |
|---|---|
Nom du produit |
2-Bromo-2,4,4,6,6-pentachloro-1,3,5,2,4,6-triazatriphosphorine |
Formule moléculaire |
BrCl5N3P3 |
Poids moléculaire |
392.1 g/mol |
Nom IUPAC |
2-bromo-2,4,4,6,6-pentachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/BrCl5N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 |
Clé InChI |
PSSAXQUUJXHGBY-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P1(Cl)Cl)(Cl)Br)(Cl)Cl |
SMILES canonique |
N1=P(N=P(N=P1(Cl)Cl)(Cl)Br)(Cl)Cl |
Autres numéros CAS |
14740-93-3 |
Synonymes |
2-Bromo-2,4,4,6,6-pentachloro-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



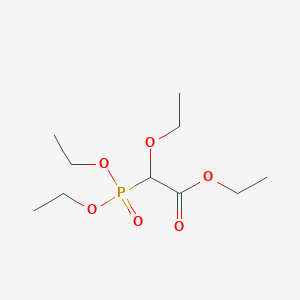

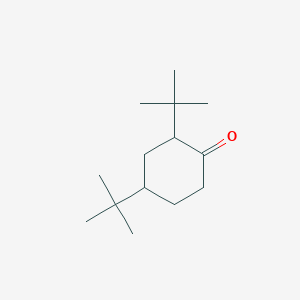
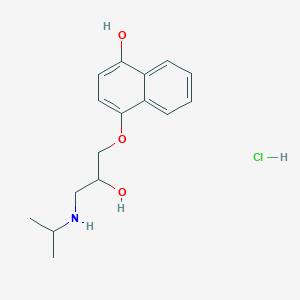
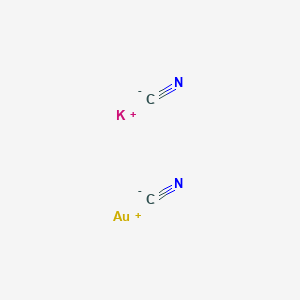
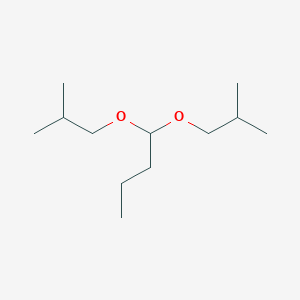


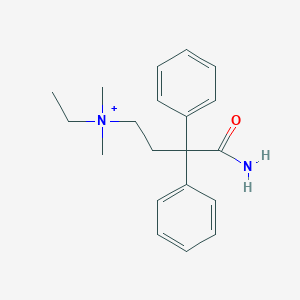
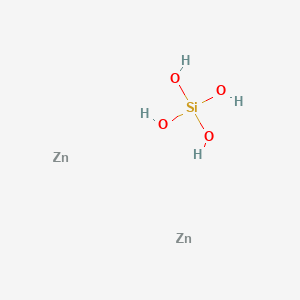
![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)
